An In-depth Technical Guide to Primaquine-13CD3: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Primaquine-13CD3: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692), an 8-aminoquinoline (B160924) derivative, is a crucial antimalarial drug renowned for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse of malaria.[1] Isotopically labeled analogs of primaquine, such as Primaquine-13CD3, are invaluable tools in pharmaceutical research, particularly in studies involving drug metabolism, pharmacokinetics (DMPK), and as internal standards for quantitative bioanalysis. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Primaquine-13CD3.
Chemical Structure and Properties
Primaquine-13CD3 is a stable isotope-labeled version of primaquine, containing one Carbon-13 (¹³C) atom and three deuterium (B1214612) (D or ²H) atoms. This labeling is typically in the methoxy (B1213986) group attached to the quinoline (B57606) ring.
Chemical Structure:
Table 1: Chemical and Physical Properties of Primaquine-13CD3
| Property | Value | Source/Comment |
| IUPAC Name | N4-(6-(methoxy-¹³C, d₃)-8-quinolinyl)-1,4-pentanediamine | - |
| Molecular Formula | C₁₄¹³CH₁₈D₃N₃O | [2] |
| Molecular Weight | 263.36 g/mol | [2] |
| CAS Number | Not explicitly available for this specific isotopologue. The unlabeled free base is 90-34-6. | - |
| Appearance | Expected to be a yellow to orange crystalline solid, similar to unlabeled primaquine. | General knowledge |
| Melting Point | Not experimentally determined for Primaquine-13CD3. Unlabeled primaquine diphosphate (B83284) melts at 205-206 °C. | General knowledge |
| Boiling Point | Not experimentally determined. | General knowledge |
| Solubility | Expected to have similar solubility to unlabeled primaquine. The diphosphate salt is soluble in water. | General knowledge |
Experimental Protocols
Synthesis of Primaquine-13CD3
A detailed, validated experimental protocol for the synthesis of Primaquine-13CD3 is not publicly available. However, a general strategy for the synthesis of isotopically labeled primaquine involves the use of labeled precursors. For Primaquine-13CD3, this would involve the use of ¹³C,d₃-labeled methyl iodide to introduce the labeled methoxy group onto the quinoline ring. A representative synthesis for unlabeled primaquine, which can be adapted, involves the condensation of 6-methoxy-8-aminoquinoline with 1-phthalimido-4-bromopentane, followed by the removal of the phthalyl group.[3]
Representative Synthesis Workflow:
To synthesize Primaquine-13CD3, one would start with a precursor to 6-methoxy-8-aminoquinoline where the methoxy group is absent and introduce the ¹³C,d₃-methoxy group using a labeled methylating agent.
Purification
Purification of Primaquine-13CD3 would typically involve standard chromatographic techniques.
Protocol:
-
Crude Product Preparation: The reaction mixture is concentrated under reduced pressure.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica (B1680970) gel. The elution is typically performed with a gradient of dichloromethane (B109758) and methanol.
-
Solvent Removal: Fractions containing the pure product are combined and the solvent is removed under vacuum.
-
Final Product Characterization: The purity of the final product is assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Metabolic Pathways
The metabolism of primaquine is complex and primarily occurs in the liver. The isotopic labeling in Primaquine-13CD3 is not expected to alter the metabolic pathways significantly. The three main metabolic pathways are:
-
Direct Conjugation: Glucuronidation of the primary or secondary amine.
-
Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP2D6, mediate the hydroxylation of the quinoline ring.
-
Oxidative Deamination: Monoamine oxidase (MAO) catalyzes the deamination of the primary amine in the side chain to form the major metabolite, carboxyprimaquine.[4]
Metabolic Pathway of Primaquine:
Analytical Methods
The analysis of Primaquine-13CD3 is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method.
LC-MS/MS Method for Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primaquine-13CD3: The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 264.3. The product ions would be selected based on fragmentation studies, but would be shifted by +4 Da compared to unlabeled primaquine.
-
Unlabeled Primaquine (for comparison): Precursor ion [M+H]⁺ = m/z 260.2. Product ions are typically around m/z 175.1 and 243.1.[5]
-
Table 2: Representative LC-MS/MS Method Validation Parameters for Primaquine
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL in plasma |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
Spectroscopic Data
-
¹³C NMR Spectroscopy: The spectrum will be similar to unlabeled primaquine, with the key difference being the signal for the methoxy carbon. In Primaquine-13CD3, this carbon will appear as a singlet (due to the absence of ¹H coupling) and its chemical shift may be slightly altered compared to the natural abundance ¹³C signal in unlabeled primaquine. The chemical shifts of other carbons in the molecule are expected to be largely unaffected.[6][7]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of Primaquine-13CD3 will be shifted by +4 Da compared to unlabeled primaquine due to the presence of one ¹³C and three deuterium atoms. The fragmentation pattern is expected to be similar, with fragments containing the labeled methoxy group also showing a +4 Da shift.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of unlabeled primaquine. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹), but these may be difficult to distinguish from other signals in the fingerprint region.
Conclusion
Primaquine-13CD3 is an essential tool for advanced research in drug development and metabolism. This guide provides a foundational understanding of its chemical properties, metabolic fate, and analytical methodologies. While specific experimental data and detailed synthesis protocols are not widely published, the information provided, based on the well-characterized unlabeled compound, offers a robust starting point for researchers and scientists working with this important isotopically labeled molecule. Further experimental characterization of Primaquine-13CD3 would be beneficial to the scientific community.
References
- 1. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Primaquine: metabolism by microorganisms and 13C nuclear magnetic resonance assignments - PMC [pmc.ncbi.nlm.nih.gov]
